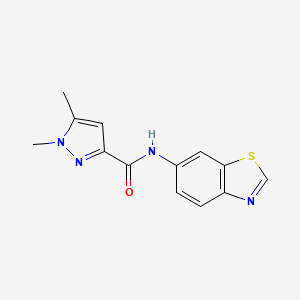

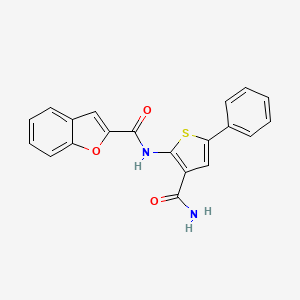

N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . It is known to exhibit a wide range of biological properties including anticancer, antimicrobial, and antidiabetic, anticonvulsant, anti-inflammatory, antiviral, antitubercular activities .

Synthesis Analysis

In a study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Molecular Structure Analysis

The synthesized compounds were characterized by FTIR, 1 H-NMR, 13 C-NMR and HRMS spectral data .Chemical Reactions Analysis

Tested compounds showed variable activity against the tested Gram-positive and Gram-negative bacterial strains .Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been reported to exhibit anti-tubercular activity . They have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .

Mode of Action

tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .

Biochemical Pathways

Benzothiazole derivatives have been found to have anti-inflammatory properties . The anti-inflammatory activity of these compounds is mediated chiefly through inhibition of biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .

Pharmacokinetics

Some benzothiazole derivatives have been evaluated for anti-inflammatory activity and among the series, compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest ic50 values for cox-1 inhibition .

Result of Action

Benzothiazole derivatives have been found to have significant anti-inflammatory and analgesic activities . Some of these compounds demonstrated excellent COX-2 SI values and even showed inhibition of albumin denaturation .

Action Environment

The inclusion of the thiazole ring in synthesized structures is considered responsible for the compact protective coating formed as a result of mixed interactions during their adsorption over metal surfaces .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The use of N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide in laboratory experiments has several advantages. It is a relatively inexpensive molecule, and it is easy to synthesize in large quantities. In addition, it has a wide range of potential applications, and it has been shown to be effective in modulating the activity of enzymes and proteins in a variety of biological systems. However, there are also some limitations to its use in laboratory experiments. It is a relatively new molecule, and its exact mechanism of action is still not fully understood. In addition, its effects on hormones and neurotransmitters have not been fully explored.

Direcciones Futuras

There are a number of potential future directions for research on N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide. One potential direction is to further explore its effects on hormones and neurotransmitters, as well as its potential therapeutic applications. Another potential direction is to explore its potential to modulate the activity of receptors and other cellular components. In addition, further research is needed to better understand its exact mechanism of action, as well as its potential toxicity. Finally, further research is needed to explore its potential applications in drug development, as well as its potential to modulate the activity of other enzymes and proteins.

Métodos De Síntesis

N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide can be synthesized using a variety of methods. One of the most common methods is the condensation of 2-chloro-1,3-benzothiazole and 1,5-dimethyl-1H-pyrazole-3-carboxylic acid in aqueous acetic acid. The reaction is typically carried out at room temperature and yields this compound in good yields. Other methods of synthesis include the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 1,3-benzothiazole-6-carboxylic acid, or the reaction of 1,3-benzothiazole-6-carboxylic acid with 1,5-dimethyl-1H-pyrazole-3-carboxylic acid.

Aplicaciones Científicas De Investigación

N-(1,3-benzothiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been used in a variety of scientific research applications. It has been studied for its potential to modulate the activity of enzymes and proteins in a variety of biological systems. It has also been studied for its potential to modulate the activity of receptors and other cellular components. It has been used in studies investigating the effects of drugs on cell signaling pathways, as well as in studies of neurodegenerative diseases, such as Alzheimer's disease.

Análisis Bioquímico

Biochemical Properties

N-(benzo[d]thiazol-6-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been reported to exhibit anti-inflammatory properties, potentially through interactions with cyclooxygenase (COX) enzymes

Cellular Effects

Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-6-yl)-1,5-dimethylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4OS/c1-8-5-11(16-17(8)2)13(18)15-9-3-4-10-12(6-9)19-7-14-10/h3-7H,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXTOBLQKNBCSGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C)C(=O)NC2=CC3=C(C=C2)N=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{7-[(4-fluorophenyl)methyl]-3-methyl-2,6-dioxo-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purin-1-yl}acetamide](/img/structure/B6497021.png)

![7-[(2-chloro-6-fluorophenyl)methyl]-8-(3,5-diethyl-1H-pyrazol-1-yl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6497036.png)

![methyl 2-[8-(3,5-diethyl-1H-pyrazol-1-yl)-3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl]acetate](/img/structure/B6497054.png)

![2-[4-(morpholine-4-sulfonyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497068.png)

![2-[4-(dimethylsulfamoyl)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497073.png)

![1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-ol](/img/structure/B6497077.png)

![2-[3-(pentyloxy)benzamido]-5-phenylthiophene-3-carboxamide](/img/structure/B6497088.png)

![2-({2-methyl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-yl}sulfanyl)-1-(piperidin-1-yl)ethan-1-one](/img/structure/B6497104.png)

![N-ethyl-2-{2-oxo-6-phenyl-10-thia-1,5,6,8-tetraazatricyclo[7.3.0.0^{3,7}]dodeca-3(7),4,8-trien-12-yl}acetamide](/img/structure/B6497119.png)